Styrene acrylonitrile

説明

特性

IUPAC Name |

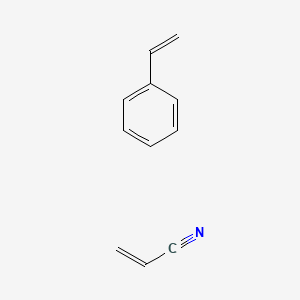

prop-2-enenitrile;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C3H3N/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUZVMOVTVSBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107440-17-5, 821788-81-2, 110902-08-4, 697766-30-6, 9003-54-7 | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107440-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821788-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-styrene graft copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110902-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697766-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00920976 | |

| Record name | Prop-2-enenitrile--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Acros Organics MSDS] | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile-styrene resin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9003-54-7, 113007-57-1 | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enenitrile--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, polymer with ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Styrene Acrylonitrile (SAN) Copolymer: A Technical Guide to Its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Styrene (B11656) Acrylonitrile (B1666552) (SAN) is a versatile and widely used thermoplastic copolymer prized for its unique combination of transparency, rigidity, and chemical resistance.[1][2] Produced by the copolymerization of styrene and acrylonitrile, SAN serves as a critical material in a multitude of applications, ranging from consumer goods and automotive components to medical devices.[1][3][4] This technical guide provides an in-depth exploration of the core fundamental properties of SAN, detailed experimental protocols for their characterization, and visual representations of its chemical structure and characterization workflows.

Core Properties of Styrene Acrylonitrile (SAN)

SAN is an amorphous copolymer typically composed of 70-80% styrene and 20-30% acrylonitrile by weight.[3][4] This composition provides a material with greater thermal resistance than polystyrene alone.[3][4] The acrylonitrile content is a key determinant of the copolymer's properties; a higher percentage enhances mechanical strength and chemical resistance, though it can impart a slight yellow tint to the otherwise transparent plastic.[4] SAN is noted for its high transparency and clarity, allowing light to pass through with minimal distortion, a property crucial for optical applications.[3] It also exhibits good dimensional stability, retaining its shape under varying temperature and humidity conditions.[3]

Mechanical Properties

SAN copolymers offer a good balance of strength, stiffness, and toughness. The mechanical characteristics can be tailored by adjusting the acrylonitrile content and the molecular weight of the polymer chains.

| Property | Value | Test Standard |

| Tensile Strength | 60 - 80 MPa | ASTM D638 / ISO 527-2 |

| Tensile Modulus | 2.8 - 3.8 GPa | ASTM D638 / ISO 527-2 |

| Elongation at Break | 2 - 5 % | ASTM D638 / ISO 527-2 |

| Flexural Strength | 90 - 120 MPa | ASTM D790 / ISO 178 |

| Flexural Modulus | 3.0 - 4.0 GPa | ASTM D790 / ISO 178 |

| Notched Izod Impact Strength | 20 - 40 J/m | ASTM D256 / ISO 180 |

Thermal Properties

The incorporation of acrylonitrile units into the polymer chain enhances the thermal stability of SAN compared to pure polystyrene.

| Property | Value | Test Standard |

| Glass Transition Temperature (Tg) | 100 - 110 °C | ASTM D3418 / ISO 11357 |

| Heat Deflection Temperature (HDT) @ 1.82 MPa (264 psi) | 85 - 100 °C | ASTM D648 / ISO 75 |

| Coefficient of Linear Thermal Expansion | 6 - 8 x 10⁻⁵ /°C | ASTM E831 / ISO 11359 |

| Thermal Conductivity | 0.16 - 0.18 W/(m·K) | ASTM C177 / ISO 22007 |

Optical Properties

SAN is known for its excellent optical clarity, making it a suitable material for applications where transparency is paramount.

| Property | Value | Test Standard |

| Refractive Index | 1.56 - 1.57 | ASTM D542 |

| Light Transmittance | > 90 % | ASTM D1003 |

| Haze | < 2 % | ASTM D1003 |

Chemical Resistance

The acrylonitrile component of SAN provides good resistance to a range of chemicals, a significant advantage over many other clear polymers.

| Chemical Class | Resistance |

| Dilute Acids | Good |

| Alkalis | Good |

| Aliphatic Hydrocarbons | Good |

| Oils and Greases | Excellent |

| Aromatic Hydrocarbons | Poor |

| Halogenated Hydrocarbons | Poor |

| Ketones | Poor |

| Esters | Poor |

Note: The properties listed in the tables are typical values and can vary depending on the specific grade, processing conditions, and additives.

Experimental Protocols

Detailed methodologies for characterizing the fundamental properties of SAN are outlined below, referencing established ASTM and ISO standards.

Tensile Properties (ASTM D638 / ISO 527-2)

This test determines the force required to pull a specimen to its breaking point, providing key data on its strength and ductility.

Methodology:

-

Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet of SAN, following the dimensional specifications of the standard (e.g., Type I for ASTM D638).

-

Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

-

Test Procedure:

-

The thickness and width of the specimen's narrow section are measured.

-

The specimen is mounted in the grips of a universal testing machine.

-

An extensometer is attached to the specimen to measure elongation.

-

The specimen is pulled at a constant rate of crosshead movement (e.g., 5 mm/min) until it fractures.

-

The load and elongation are recorded throughout the test.

-

-

Data Analysis: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Notched Izod Impact Strength (ASTM D256 / ISO 180)

This test measures the impact energy required to break a notched specimen, indicating its toughness.

Methodology:

-

Specimen Preparation: Rectangular bar specimens are prepared, and a V-notch is machined into the specimen to create a stress concentration point.

-

Conditioning: Specimens are conditioned as per the tensile testing protocol.

-

Test Procedure:

-

The specimen is clamped in a cantilevered position in the impact testing machine.

-

A pendulum of a specified weight is released from a set height, striking and breaking the specimen at the notch.

-

The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.

-

-

Data Analysis: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.

Heat Deflection Temperature (ASTM D648 / ISO 75)

This test determines the temperature at which a polymer sample deforms under a specified load.

Methodology:

-

Specimen Preparation: Rectangular bar specimens are prepared.

-

Test Procedure:

-

The specimen is placed on two supports in a heating bath.

-

A constant load (typically 1.82 MPa or 264 psi) is applied to the center of the specimen.

-

The temperature of the bath is increased at a uniform rate (e.g., 2 °C/min).

-

The temperature at which the specimen deflects by a specified amount (e.g., 0.25 mm) is recorded as the heat deflection temperature.

-

Refractive Index (ASTM D542)

This test measures how much light bends, or refracts, when it passes through the SAN material.

Methodology:

-

Specimen Preparation: A small, flat, and polished specimen with two parallel surfaces is required.

-

Test Procedure:

-

A refractometer is used for this measurement.

-

A drop of a contact liquid with a refractive index higher than that of the specimen is placed on the prism of the refractometer.

-

The specimen is placed on the contact liquid.

-

Light is passed through the specimen, and the angle of refraction is measured.

-

-

Data Analysis: The refractive index is read directly from the instrument's scale.

Chemical Resistance (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents.

Methodology:

-

Specimen Preparation: Specimens of a specified size are prepared.

-

Test Procedure:

-

The initial weight and dimensions of the specimens are recorded.

-

The specimens are fully immersed in the test chemical for a specified period (e.g., 7 days) at a controlled temperature.

-

After immersion, the specimens are removed, cleaned, and dried.

-

-

Evaluation:

-

Changes in weight, dimensions, and appearance are recorded.

-

Mechanical properties (e.g., tensile strength) are often measured after exposure and compared to the properties of unexposed control specimens to quantify the effect of the chemical.

-

Visualizations

Chemical Structure of this compound (SAN)

References

An In-depth Technical Guide to the Synthesis of Styrene-Acrylonitrile (SAN) Copolymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of styrene-acrylonitrile (SAN) copolymers, with a focus on the free-radical polymerization mechanism. It includes detailed experimental protocols, quantitative data, and visualizations to aid in the understanding and practical application of this knowledge.

Core Synthesis Reaction Mechanism: Free-Radical Copolymerization

The most prevalent method for synthesizing Styrene-Acrylonitrile (SAN) is through free-radical copolymerization. This chain-growth polymerization process involves the sequential addition of styrene (B11656) and acrylonitrile (B1666552) monomers to a growing polymer chain initiated by a free radical. The overall process can be delineated into three primary stages: initiation, propagation, and termination.

Initiation

The initiation phase involves the generation of free radicals from an initiator molecule. Common initiators for SAN synthesis include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). Upon heating, these initiators decompose to form primary free radicals. These highly reactive species then attack a monomer molecule (either styrene or acrylonitrile) to initiate the polymer chain.

-

Initiator Decomposition: The initiator (I) thermally decomposes to form two free radicals (R•).

-

Chain Initiation: The free radical (R•) adds to a monomer molecule (M) to form an initiated monomer radical (RM•).

Propagation

During the propagation stage, the newly formed monomer radical adds to other monomer molecules in a rapid and sequential manner, leading to the growth of the polymer chain. The relative rates at which styrene and acrylonitrile add to the growing chain are dictated by their respective reactivity ratios. This step is an exothermic process.[1]

The growing polymer chain can have either a styrene or an acrylonitrile monomer at its active end. Consequently, there are four possible propagation reactions:

-

A growing chain ending in a styrene radical adds a styrene monomer.

-

A growing chain ending in a styrene radical adds an acrylonitrile monomer.

-

A growing chain ending in an acrylonitrile radical adds a styrene monomer.

-

A growing chain ending in an acrylonitrile radical adds an acrylonitrile monomer.

Termination

The growth of the polymer chain is halted in the termination step. This can occur through several mechanisms, with combination and disproportionation being the most common for SAN synthesis. For acrylonitrile and styrene, combination is the predominant termination process.[1]

-

Combination: Two growing polymer chains react to form a single, longer, and stable polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.

Quantitative Data Summary

The following table summarizes key quantitative data for the free-radical copolymerization of styrene and acrylonitrile.

| Parameter | Value | Conditions | Reference(s) |

| Reactivity Ratios (r) | |||

| r_Styrene (r_S) | 0.42 ± 0.04 | Initiated with 2-methyl-2-undecanethiol | [2] |

| r_Acrylonitrile (r_AN) | 0.02 ± 0.03 | Initiated with 2-methyl-2-undecanethiol | [2] |

| Activation Energy (Ea) | |||

| Overall Polymerization | 45 kJ/mol | Microemulsion polymerization | [3] |

| Copolymer Degradation | 84.52 kJ/mol | 2:1 Styrene:Acrylonitrile mole ratio | [3] |

| Copolymer Degradation | 87.2 kJ/mol | 1:1 Styrene:Acrylonitrile mole ratio | [3] |

| Glass Transition Temperature (Tg) | |||

| SAN (70% Styrene, 30% Acrylonitrile) | 109°C | Amorphous thermoplastic | [4][5] |

| SAN Range | 95 to 125°C | Dependent on acrylonitrile content | [1][5] |

| SAN Range | 108 to 118°C | Dependent on acrylonitrile content | [3] |

Detailed Experimental Protocol: Bulk Polymerization of SAN

This protocol details a laboratory-scale procedure for the bulk polymerization of styrene and acrylonitrile.

Materials and Reagents

-

Styrene (inhibitor removed)

-

Acrylonitrile (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Toluene

-

Nitrogen gas supply

-

Schlenk flask with a magnetic stir bar

-

Oil bath with a temperature controller

-

Vacuum filtration apparatus

Procedure

-

Monomer and Initiator Preparation: Purify styrene and acrylonitrile by passing them through a column of activated basic alumina (B75360) to remove the inhibitor. Recrystallize AIBN from methanol.

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified styrene and acrylonitrile. A common azeotropic composition is approximately 63 mol% styrene and 37 mol% acrylonitrile.[6]

-

Add the initiator, AIBN, to the monomer mixture. The amount of initiator will influence the final molecular weight of the polymer.

-

Degassing: Seal the Schlenk flask with a rubber septum and degas the mixture by bubbling nitrogen gas through it for at least 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C. Maintain constant stirring throughout the reaction. The reaction time will vary depending on the desired conversion but is typically several hours.

-

Termination and Precipitation: After the desired reaction time, terminate the polymerization by rapidly cooling the flask in an ice-water bath.

-

Dissolve the viscous polymer solution in a suitable solvent, such as toluene.

-

Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the SAN copolymer to precipitate out as a white solid.

-

Purification: Collect the precipitated polymer by vacuum filtration and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues.

-

Drying: Dry the purified SAN copolymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization

-

Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized SAN using Gel Permeation Chromatography (GPC).[7]

-

Copolymer Composition: The composition of the copolymer can be determined using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by analyzing the characteristic peaks of the nitrile group from acrylonitrile and the aromatic ring from styrene, or by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Thermal Properties: Analyze the thermal properties of the SAN copolymer, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).[8]

Visualizations

Styrene-Acrylonitrile Free-Radical Copolymerization Mechanism

Caption: Free-radical copolymerization mechanism of Styrene-Acrylonitrile.

Experimental Workflow for SAN Synthesis

Caption: Experimental workflow for the bulk polymerization of SAN.

References

- 1. SAN: Styrene-acrylonitrile copolymer - NETZSCH Polymers [polymers.netzsch.com]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Nexus of Structure and Performance: An In-depth Technical Guide to Styrene-Acrylonitrile (SAN) Copolymers

For Researchers, Scientists, and Drug Development Professionals

Styrene-acrylonitrile (SAN) resin is a versatile and widely utilized amorphous thermoplastic copolymer, prized for its unique combination of transparency, rigidity, and chemical resistance.[1][2] A product of the copolymerization of styrene (B11656) and acrylonitrile (B1666552), SAN's performance characteristics are intricately linked to its molecular architecture, primarily the acrylonitrile (AN) content and molecular weight. This guide delves into the core principles of the structure-property relationship of SAN, providing a comprehensive resource for professionals in research and development.

The Role of Molecular Structure in SAN Properties

The properties of SAN are a direct consequence of the synergistic interplay between its constituent monomers. Styrene imparts clarity, stiffness, and ease of processing, while acrylonitrile contributes enhanced chemical resistance, thermal stability, and hardness.[3][4]

Influence of Acrylonitrile (AN) Content

The ratio of styrene to acrylonitrile is a critical determinant of SAN's final properties. Commercial grades of SAN typically contain between 20% and 30% acrylonitrile by weight.[5][6] Increasing the acrylonitrile content generally leads to:

-

Enhanced Mechanical Properties: Higher AN content improves toughness, tensile strength, and flexural strength.[5][7] This is attributed to the polar nature of the nitrile group (-C≡N) in acrylonitrile, which increases intermolecular forces between the polymer chains.

-

Improved Chemical Resistance: The polar nitrile groups also render the copolymer more resistant to nonpolar solvents, oils, greases, and some acids and alkalis.[2][5][6]

-

Increased Thermal Stability: A higher concentration of acrylonitrile units raises the glass transition temperature (Tg), making the material more resistant to deformation at elevated temperatures.[5]

-

Optical Properties: While SAN is known for its transparency, a higher acrylonitrile content can impart a slight yellow tint to the resin.[5][8]

Influence of Molecular Weight

The molecular weight of the SAN copolymer chains also plays a significant role in its performance characteristics. An increase in molecular weight generally results in:

-

Improved Mechanical Properties: Higher molecular weight leads to increased tensile strength, impact strength, and ductility.[7] This is due to the greater entanglement of longer polymer chains, which requires more energy to deform and fracture.

-

Enhanced Scratch Resistance: Increased molecular weight has been shown to improve the scratch resistance of SAN.[7]

Quantitative Structure-Property Relationships

To facilitate a clear understanding of these relationships, the following tables summarize the quantitative impact of acrylonitrile content on the key properties of SAN copolymers.

Table 1: Influence of Acrylonitrile Content on Mechanical Properties of SAN

| Acrylonitrile Content (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact (kJ/m²) |

| ~20 | 60 - 70 | 3.2 - 3.8 | 1.5 - 2.5 |

| ~25 | 65 - 75 | 3.4 - 4.0 | 1.8 - 2.8 |

| ~30 | 70 - 80 | 3.6 - 4.2 | 2.0 - 3.0 |

Note: These values are typical ranges and can vary depending on the specific grade, molecular weight, and processing conditions.

Table 2: Influence of Acrylonitrile Content on Thermal and Physical Properties of SAN

| Acrylonitrile Content (wt%) | Glass Transition Temperature (Tg) (°C) | Heat Deflection Temperature (°C) @ 1.82 MPa | Density (g/cm³) |

| ~20 | 100 - 105 | 85 - 95 | ~1.07 |

| ~25 | 105 - 110 | 90 - 100 | ~1.08 |

| ~30 | 110 - 115 | 95 - 105 | ~1.08 |

Note: These values are typical ranges and can vary depending on the specific grade, molecular weight, and processing conditions.

Experimental Protocols for SAN Characterization

Accurate characterization of SAN copolymers is essential for quality control and research. The following sections detail the methodologies for key analytical techniques.

Synthesis of Styrene-Acrylonitrile Copolymers

A common method for synthesizing SAN copolymers with controlled composition is through free-radical polymerization.

Procedure:

-

Monomer Purification: Styrene and acrylonitrile monomers are washed with an aqueous NaOH solution to remove inhibitors, followed by distillation under reduced pressure.

-

Initiator Preparation: A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is dissolved in a small amount of a suitable solvent.

-

Polymerization: The purified monomers and the initiator solution are charged into a reaction vessel. The molar ratio of the monomers is adjusted to achieve the desired copolymer composition. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 60-80 °C) for a predetermined time.

-

Precipitation and Purification: The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and then precipitated by adding it to a non-solvent (e.g., methanol). This process is repeated to purify the copolymer.

-

Drying: The purified SAN copolymer is dried in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of SAN, most notably the glass transition temperature (Tg).

Methodology:

-

Sample Preparation: A small amount of the SAN sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[9]

-

Thermal Program:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature well above the expected Tg (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.[10][11]

-

-

Data Analysis: The glass transition temperature is determined as the midpoint of the endothermic shift in the baseline of the DSC thermogram.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for characterizing the viscoelastic properties of SAN and determining its glass transition temperature.

Methodology:

-

Sample Preparation: A rectangular specimen of SAN with precise dimensions (e.g., 35 mm x 10 mm x 1 mm) is prepared. The dimensions are accurately measured and recorded.

-

Instrument Setup: The specimen is mounted in the DMA instrument using a suitable clamping system (e.g., single cantilever or tensile mode).

-

Test Parameters:

-

Frequency: A fixed frequency of oscillation is applied (e.g., 1 Hz).

-

Strain/Stress: A small, constant strain or stress is applied to ensure the measurement is within the linear viscoelastic region of the material.

-

Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 3 °C/min) over a range that encompasses the glass transition.

-

-

Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature.

-

Data Analysis: The glass transition temperature can be determined from the peak of the tan δ curve, the peak of the loss modulus (E'') curve, or the onset of the drop in the storage modulus (E') curve.[12]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for determining the chemical composition of SAN copolymers.

Methodology:

-

Sample Preparation: A thin film of the SAN copolymer is cast from a solution onto a suitable substrate (e.g., a KBr pellet) and the solvent is allowed to evaporate completely. Alternatively, the analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: The FTIR spectrum of the sample is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum is collected prior to the sample measurement and automatically subtracted.

-

Data Analysis:

-

Qualitative Analysis: The presence of characteristic absorption bands confirms the incorporation of both styrene and acrylonitrile monomers. Key peaks include the nitrile (-C≡N) stretching vibration around 2237 cm⁻¹ from acrylonitrile and aromatic C-H and C=C stretching vibrations from styrene.

-

Quantitative Analysis: The ratio of the intensities of the nitrile peak to a characteristic styrene peak (e.g., the aromatic C-H out-of-plane bending around 700-760 cm⁻¹) can be used to quantify the acrylonitrile content in the copolymer. A calibration curve is typically generated using SAN standards of known composition.

-

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Relationship between SAN molecular structure and its properties.

Caption: Experimental workflow for SAN synthesis and characterization.

Caption: Key characterization techniques for SAN copolymers.

Conclusion

The properties of styrene-acrylonitrile copolymers are fundamentally governed by their molecular structure. By carefully controlling the acrylonitrile content and molecular weight during synthesis, it is possible to tailor the mechanical, thermal, and chemical resistance of SAN to meet the demands of a wide array of applications. A thorough understanding of these structure-property relationships, coupled with robust experimental characterization, is paramount for the development of advanced materials and their successful implementation in various scientific and industrial fields.

References

- 1. Styrene-acrylonitrile copolymer (SAN) | Britannica [britannica.com]

- 2. Properties of Styrene Acrylonitrile - Knowledge - Yangzhou Chengsen Plastics Co.,Ltd [absgoods.com]

- 3. researchgate.net [researchgate.net]

- 4. firstmold.com [firstmold.com]

- 5. Styrene-acrylonitrile resin - Wikipedia [en.wikipedia.org]

- 6. SAN - Acrylonitrile styrene - Waxoline [waxoline.com]

- 7. researchgate.net [researchgate.net]

- 8. SAN - this compound Plastic Sheet | Amari Plastics [amariplastics.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. researchgate.net [researchgate.net]

- 12. madisongroup.com [madisongroup.com]

An In-Depth Technical Guide to the Thermal Degradation Pathways of Styrene Acrylonitrile (SAN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathways of styrene-acrylonitrile (SAN) copolymers. SAN is a versatile thermoplastic known for its transparency, chemical resistance, and rigidity, finding applications in various fields, including medical devices and laboratory equipment. Understanding its thermal stability and degradation mechanisms is crucial for ensuring material integrity, predicting product lifespan, and assessing safety during processing and use at elevated temperatures. This document details the primary degradation products, the underlying chemical reactions, and the analytical techniques used to study these processes.

Core Degradation Mechanisms

The thermal degradation of Styrene (B11656) Acrylonitrile (B1666552) (SAN) copolymers primarily proceeds through a free-radical chain reaction mechanism. The main processes involved are random chain scission and β-scission, leading to the formation of a variety of volatile and non-volatile products.[1][2] The degradation process is influenced by factors such as the copolymer composition, molecular weight, and the surrounding atmosphere.[3]

Initiation: The degradation process is initiated by the homolytic cleavage of the polymer backbone, typically at the weaker C-C bonds, to form primary and secondary radicals. This can be triggered by thermal energy.

Propagation: The initial radicals can then propagate through several pathways:

-

β-Scission: A radical can abstract a hydrogen atom from a neighboring carbon, leading to the cleavage of the carbon-carbon bond at the beta position to the radical center. This results in the formation of a terminal double bond and a new radical.[4] This is a major pathway for the formation of monomers and oligomers.

-

Intramolecular and Intermolecular Transfer: Radicals can also undergo transfer reactions, leading to the formation of more stable radicals and branched structures.

Termination: The radical chain reactions are terminated by the combination or disproportionation of two radicals.

Primary Thermal Degradation Products

The thermal degradation of SAN yields a complex mixture of products. The major products are the constituent monomers, styrene and acrylonitrile.[1] Other significant products include dimers and trimers of the monomers, as well as smaller aromatic compounds.[1] Minor products such as hydrogen cyanide (HCN), toluene, and benzene (B151609) have also been identified.[1][5] The distribution of these products is highly dependent on the degradation temperature.

Quantitative Analysis of Degradation Products

The quantitative distribution of thermal degradation products from SAN copolymers is critical for understanding the degradation pathways and kinetics. While extensive datasets are proprietary or specific to particular SAN grades and experimental conditions, the following table summarizes the general trends and approximate yields of major products at different temperature ranges based on available literature.

| Degradation Temperature (°C) | Styrene (% Yield) | Acrylonitrile (% Yield) | Dimers & Trimers (% Yield) | Other Products (Toluene, Benzene, HCN) (% Yield) |

| 300 - 400 | Major | Significant | Minor | Trace |

| 400 - 500 | Dominant | Major | Significant | Minor |

| > 500 | Decreasing | Decreasing | Increasing complexity | Increasing |

Note: The yields are qualitative estimations based on multiple sources and can vary significantly with the specific SAN copolymer composition and analytical methodology.

Experimental Protocols for Thermal Degradation Analysis

The study of SAN thermal degradation relies on several key analytical techniques. The most common are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of the SAN material (typically 5-10 mg) is accurately weighed.

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 600-800 °C).[7]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The polymer is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Preparation: A very small amount of the SAN sample (typically 100-500 µg) is placed in a pyrolysis sample cup or tube.

-

Instrument Setup:

-

The pyrolyzer is interfaced with the GC inlet.

-

Pyrolyzer: Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 15-30 seconds).[8]

-

GC: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). The oven temperature program is set to separate the expected degradation products. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280-320 °C at a rate of 10-20 °C/min.[8]

-

Hold at the final temperature for 10-15 minutes.

-

-

MS: The mass spectrometer is set to scan a mass range appropriate for the expected fragments (e.g., m/z 35-550).

-

-

Analysis:

-

The sample is pyrolyzed, and the degradation products are swept into the GC column by the carrier gas (e.g., helium).

-

The separated compounds elute from the GC column and enter the mass spectrometer for detection and identification.

-

The resulting chromatogram shows the separated degradation products, and the mass spectrum of each peak is used for identification by comparison with spectral libraries.

-

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of SAN thermal degradation.

Conclusion

The thermal degradation of styrene-acrylonitrile copolymers is a complex process governed by free-radical chain reactions, primarily chain scission and β-scission. This leads to the formation of a range of products, with styrene and acrylonitrile monomers being the most abundant. The distribution and yield of these products are highly dependent on the degradation temperature. A thorough understanding of these degradation pathways, facilitated by analytical techniques such as TGA and Py-GC/MS, is essential for the effective and safe use of SAN materials in various applications, particularly in the fields of scientific research and drug development where material stability and purity are paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. info.ornl.gov [info.ornl.gov]

- 7. Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

Spectroscopic Analysis of Styrene-Acrylonitrile (SAN) Copolymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the characterization of styrene-acrylonitrile (SAN) copolymers. This document details the experimental protocols and data analysis methodologies for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, enabling researchers to quantitatively and qualitatively analyze SAN copolymers with precision.

Introduction to Spectroscopic Analysis of SAN Copolymers

Styrene-acrylonitrile (SAN) is a versatile copolymer whose physical and chemical properties are dictated by its composition and microstructure. Spectroscopic techniques are indispensable tools for elucidating these critical parameters, providing insights into the monomer ratio, sequence distribution, and presence of functional groups. This guide offers detailed protocols and data interpretation strategies for the most commonly employed spectroscopic methods in the analysis of SAN copolymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for the qualitative and quantitative analysis of SAN copolymers. It provides information about the functional groups present in the polymer, allowing for the determination of the relative amounts of styrene (B11656) and acrylonitrile (B1666552).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Ensure the SAN copolymer sample is clean and dry.

-

For solid samples, a small, representative portion is placed directly onto the ATR crystal.

-

For films, the film is cast from a suitable solvent (e.g., tetrahydrofuran) directly onto the ATR crystal or a piece of the film is pressed firmly against the crystal.

-

Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Acquisition and Analysis:

-

Collect the ATR-FTIR spectrum of the SAN copolymer.

-

Identify the characteristic absorption bands for styrene and acrylonitrile units.

-

For quantitative analysis, a calibration curve can be generated using SAN copolymers of known composition, or a standard addition method can be employed.[1] The ratio of the absorbance of a characteristic peak of one monomer to that of the other is plotted against the known composition.

-

Quantitative Data: FTIR Peak Assignments for SAN Copolymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Monomer Unit |

| ~3025 | Aromatic C-H Stretch | Styrene |

| ~2921 | Aliphatic C-H Stretch | Styrene & Acrylonitrile |

| ~2236 | Nitrile (C≡N) Stretch | Acrylonitrile[2] |

| ~1602 | Aromatic C=C Stretch | Styrene[2] |

| ~1492 | Aromatic C=C Bending | Styrene[2] |

| ~1452 | CH₂ Scissoring | Styrene |

| ~760 | C-H Out-of-plane Bending (monosubstituted benzene) | Styrene[2] |

| ~699 | C-H Out-of-plane Bending (monosubstituted benzene) | Styrene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the chemical composition and microstructure (monomer sequence distribution) of SAN copolymers. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 10-20 mg of the SAN copolymer in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Pulse Sequences: Standard single-pulse experiments for both ¹H and ¹³C. For more detailed microstructural analysis, 2D NMR experiments like COSY and HSQC can be employed.

-

Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the nuclei of interest should be used for quantitative ¹H NMR.

-

Number of Scans: 8-16 for ¹H NMR; several hundred to thousands for ¹³C NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition and Analysis (¹H NMR for Composition):

-

Acquire the ¹H NMR spectrum.

-

Integrate the area of the aromatic proton signals of the styrene units (typically ~6.5-7.5 ppm).

-

Integrate the area of the aliphatic proton signals from both styrene and acrylonitrile units (typically ~1.5-3.0 ppm).

-

The mole fraction of styrene (Fs) and acrylonitrile (Fa) can be calculated using the following equation:

-

Fs = [I(aromatic) / 5] / {[I(aromatic) / 5] + [ (I(aliphatic) - 3 * [I(aromatic) / 5]) / 3]}

-

Fa = 1 - Fs

-

Where I(aromatic) is the integral of the aromatic protons and I(aliphatic) is the integral of the aliphatic protons.

-

-

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts for SAN Copolymers

¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Monomer Unit |

| ~6.5 - 7.5 | Aromatic protons | Styrene |

| ~1.5 - 2.6 | Aliphatic protons (backbone) | Styrene & Acrylonitrile[3] |

¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Monomer Sequence |

| ~142 - 146 | Quaternary aromatic carbon | Styrene |

| ~125 - 129 | Aromatic CH | Styrene |

| ~118 - 122 | Nitrile carbon (C≡N) | Acrylonitrile |

| ~39 - 45 | Backbone CH | Styrene |

| ~30 - 38 | Backbone CH₂ | Styrene & Acrylonitrile |

| ~25 - 30 | Backbone CH | Acrylonitrile |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. It is useful for identifying the polymer backbone and aromatic rings.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Solid samples or films can be analyzed directly with minimal to no sample preparation.[4]

-

The sample is placed on a microscope slide or in a suitable holder.

-

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer, often coupled to a microscope for micro-Raman analysis.

-

Laser Excitation Wavelength: Common wavelengths include 532 nm, 633 nm, or 785 nm. The choice of laser may depend on the sample's fluorescence.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

-

Integration Time and Accumulations: These will vary depending on the sample's Raman scattering efficiency.

-

-

Data Acquisition and Analysis:

-

Acquire the Raman spectrum.

-

Identify the characteristic Raman bands for styrene and acrylonitrile.

-

For quantitative analysis, the ratio of the intensities of a characteristic peak for each monomer can be correlated with the copolymer composition using a calibration curve.[5]

-

Quantitative Data: Raman Peak Assignments for SAN Copolymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Monomer Unit |

| ~3055 | Aromatic C-H Stretch | Styrene |

| ~2930 | Aliphatic C-H Stretch | Styrene & Acrylonitrile |

| ~2237 | Nitrile (C≡N) Stretch | Acrylonitrile[6] |

| ~1602 | Aromatic Ring Breathing | Styrene[7] |

| ~1001 | Aromatic Ring Breathing (Trigonal) | Styrene[7] |

| ~760 | C-H Out-of-plane Bending | Styrene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the composition of SAN copolymers due to the strong UV absorbance of the phenyl group in the styrene units.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Accurately weigh the SAN copolymer sample.

-

Dissolve the sample in a UV-transparent solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, to a known concentration.

-

Prepare a series of standard solutions of SAN copolymers with known compositions.

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 400 nm.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Blank: Use the pure solvent as a blank.

-

-

Data Acquisition and Analysis:

-

Record the UV-Vis absorption spectrum of the sample and the standard solutions.

-

The styrene content can be determined by measuring the absorbance at a wavelength where styrene absorbs strongly, and acrylonitrile does not (e.g., around 260 nm).

-

A calibration curve of absorbance versus styrene concentration can be constructed from the standard solutions to determine the composition of the unknown sample. A method based on the use of model molecules to approximate the absorption patterns can also be employed for reliable composition estimates.[8][9]

-

Workflow for Spectroscopic Analysis of SAN Copolymers

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of SAN copolymers.

Caption: Workflow for the spectroscopic analysis of SAN copolymers.

Conclusion

This technical guide has provided detailed methodologies for the spectroscopic analysis of styrene-acrylonitrile copolymers using FTIR, NMR, Raman, and UV-Vis spectroscopy. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers, scientists, and drug development professionals can effectively characterize the composition and microstructure of SAN copolymers, which is crucial for quality control, material development, and understanding structure-property relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. ijaasr.dvpublication.com [ijaasr.dvpublication.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Mechanical Characteristics of Styrene-Acrylonitrile (SAN) Under Tensile Stress

For Researchers, Scientists, and Drug Development Professionals

Styrene-Acrylonitrile (SAN) copolymers are amorphous thermoplastics prized for their unique combination of transparency, rigidity, and chemical resistance. These properties make them valuable materials in a wide range of applications, from consumer goods and automotive components to medical devices where biocompatibility and sterilizability are critical. This technical guide provides a comprehensive overview of the mechanical behavior of SAN under tensile stress, offering detailed experimental protocols, quantitative data, and an exploration of the underlying molecular deformation mechanisms.

Core Mechanical Properties of SAN

The tensile properties of SAN are a critical consideration for material selection and component design. These properties are largely influenced by the acrylonitrile (B1666552) (AN) content, molecular weight, and the conditions of the tensile test, such as strain rate. Generally, a higher acrylonitrile content enhances the mechanical strength and chemical resistance of the copolymer.[1]

Quantitative Data Summary

The following tables summarize the typical tensile properties of various grades of Styrene-Acrylonitrile copolymers. These values are derived from manufacturer datasheets and research publications and should be considered as representative. For specific applications, consulting the datasheet for the particular grade of SAN is recommended.

Table 1: General Tensile Properties of SAN Copolymers

| Property | Typical Value | Test Standard |

| Tensile Strength at Yield | 60 - 80 MPa | ISO 527-2 / ASTM D638 |

| Tensile Modulus (Young's Modulus) | 3000 - 4000 MPa | ISO 527-2 / ASTM D638 |

| Elongation at Break | 2 - 5% | ISO 527-2 / ASTM D638 |

| Flexural Strength | 90 - 125 MPa | ISO 178 |

| Flexural Modulus | 3000 - 3800 MPa | ISO 178 |

| Rockwell Hardness | R115 - R125 | ASTM D785 |

Sources:[1][2][3][4][5][6][7][8]

Table 2: Influence of Acrylonitrile (AN) Content on Tensile Properties (Illustrative)

| AN Content | Tensile Strength | Tensile Modulus | Elongation at Break |

| Low (~20%) | Lower | Lower | Higher |

| Medium (~25-30%) | Higher | Higher | Lower |

| High (~35%) | Highest | Highest | Lowest |

Note: This table provides a qualitative representation of the general trend. Specific values can vary based on molecular weight and other factors.

Table 3: Influence of Molecular Weight on Tensile Properties

| Molecular Weight | Tensile Strength | Elongation at Break |

| Lower | Lower | Lower |

| Higher | Higher | Higher |

A higher molecular weight generally leads to increased chain entanglement, resulting in improved tensile strength and ductility.[9][10]

Table 4: Effect of Strain Rate on Tensile Properties

| Strain Rate | Tensile Strength | Tensile Modulus | Elongation at Break |

| Low | Lower | Lower | Higher |

| High | Higher | Higher | Lower |

Higher strain rates typically result in a more brittle response, with increased strength and modulus but reduced elongation.[11][12][13][14][15]

Experimental Protocols for Tensile Testing

The determination of tensile properties for SAN and other plastics is governed by standardized test methods, primarily ASTM D638 and ISO 527. These protocols ensure consistency and comparability of data across different laboratories and material batches.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard is widely used in North America for determining the tensile properties of unreinforced and reinforced plastics.

1. Specimen Preparation:

-

Shape: The standard specimen is a "dog-bone" or dumbbell shape, with specified dimensions (Type I is the most common). This geometry is designed to ensure that fracture occurs in the central, narrower section (gauge length).

-

Fabrication: Specimens can be injection molded, machined from a sheet, or die-cut. It is crucial that the specimens are free from any surface defects, such as notches or scratches, which could act as stress concentrators and lead to premature failure.

-

Conditioning: Prior to testing, specimens must be conditioned in a controlled environment to ensure that temperature and humidity do not affect the test results. The standard conditioning is typically 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours.

2. Test Procedure:

-

Equipment: A universal testing machine (UTM) equipped with a load cell to measure the applied force and an extensometer to measure the elongation of the specimen is required.

-

Gripping: The ends of the specimen are securely held in the grips of the UTM.

-

Testing Speed: The specimen is pulled apart at a constant rate of crosshead movement until it fractures. The testing speed is specified in the standard and depends on the material's characteristics (e.g., 5 mm/min for rigid plastics).

-

Data Acquisition: The force applied and the corresponding elongation of the gauge length are continuously recorded throughout the test.

3. Data Analysis: From the recorded load-extension curve, the following key properties are calculated:

-

Tensile Strength at Yield and Break: The stress at which the material begins to deform plastically (yield) and the maximum stress before fracture (break).

-

Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

-

Elongation at Yield and Break: The extent to which the material stretches at the point of yielding and at fracture, expressed as a percentage of the original gauge length.

ISO 527: Plastics — Determination of tensile properties

This international standard is widely used globally and is similar in principle to ASTM D638, though there are some differences in specimen geometry and testing speeds.

-

Part 1: General principles: Outlines the fundamental concepts and definitions.

-

Part 2: Test conditions for moulding and extrusion plastics: Specifies the specimen types (e.g., Type 1A) and testing conditions for materials like SAN.

The general experimental procedure for ISO 527 mirrors that of ASTM D638, involving specimen preparation, conditioning, and testing on a universal testing machine with precise control of the test speed and measurement of load and displacement.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a standard tensile test for SAN, from sample preparation to data analysis.

References

- 1. SAN - Styrene Acrylonitrile Plastic Sheet | Amari Plastics [amariplastics.com]

- 2. azom.com [azom.com]

- 3. plaskolite.com [plaskolite.com]

- 4. southlandpolymers.com [southlandpolymers.com]

- 5. sunclear.es [sunclear.es]

- 6. cdn02.plentymarkets.com [cdn02.plentymarkets.com]

- 7. designerdata.nl [designerdata.nl]

- 8. Properties of this compound - Knowledge - Yangzhou Chengsen Plastics Co.,Ltd [absgoods.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. How Does Molecular Weight Affect Mechanical Properties of Polymers? [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. thyme.ornl.gov [thyme.ornl.gov]

- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 14. Print Velocity Effects on Strain-Rate Sensitivity of Acrylonitrile-Butadiene-Styrene Using Material Extrusion Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Exploratory Studies on Novel SAN Composites: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recent exploratory studies on novel styrene-acrylonitrile (SAN) composites. The guide focuses on the core requirements of data presentation, detailed experimental protocols, and visualization of key processes.

Introduction to Novel SAN Composites

Styrene-acrylonitrile (SAN) copolymers are transparent thermoplastics known for their rigidity, chemical resistance, and ease of processing. However, to meet the demands of advanced applications, particularly in the biomedical field, researchers are actively exploring the development of novel SAN composites with enhanced properties. These composites incorporate various reinforcing agents to improve mechanical strength, thermal stability, and biocompatibility. This guide will focus on two promising classes of novel SAN composites: SAN-Clay nanocomposites and SAN-Graphene Oxide (GO) nanocomposites.

SAN-Clay Nanocomposites

The incorporation of nanoclay into the SAN matrix can lead to significant improvements in the material's thermomechanical properties. Water-assisted extrusion is a notable processing technique used to achieve good dispersion of the clay within the polymer matrix.[1][2]

Quantitative Data: Mechanical and Thermal Properties

The following table summarizes the mechanical and thermal properties of SAN-Clay nanocomposites compared to neat SAN.

| Property | Neat SAN | SAN-Clay Nanocomposite | Percentage Improvement |

| Young's Modulus | - | - | ~20%[1] |

| Thermal Stability (TGA) | - | Increased | - |

| Fire Retardance | - | Substantially Improved[1] | - |

Note: Specific values were not available in the provided search results. The table reflects the reported improvements.

Experimental Protocol: Water-Assisted Extrusion

This protocol describes a representative method for the preparation of SAN-Clay nanocomposites using a water-assisted extrusion process.[1][2]

Materials:

-

Styrene-acrylonitrile (SAN) pellets

-

Montmorillonite (MMT) clay

-

Deionized water

Equipment:

-

Twin-screw extruder

-

Water injection system

-

Pelletizer

Procedure:

-

Pre-dry the SAN pellets and MMT clay to remove any residual moisture.

-

Dry-blend the SAN pellets and MMT clay at the desired weight percentage (e.g., 3.0 wt% MMT).[1]

-

Feed the dry blend into the main hopper of the twin-screw extruder.

-

Set the extruder barrel temperature profile to achieve a molten state for the SAN polymer.

-

Inject a controlled amount of water into the extruder barrel at a specific point in the screw configuration. The water aids in the dispersion and exfoliation of the clay platelets.[2]

-

The molten composite is then extruded through a die.

-

Cool the extrudate in a water bath.

-

Use a pelletizer to cut the extrudate into composite pellets.

-

Dry the resulting SAN-Clay nanocomposite pellets before further characterization or processing.

SAN-Graphene Oxide (GO) Nanocomposites

Graphene oxide (GO), with its exceptional mechanical and thermal properties, is an excellent candidate for reinforcing SAN. Solution blending is a common method for preparing SAN/GO nanocomposites, as it facilitates the dispersion of GO nanosheets within the polymer matrix.[3]

Quantitative Data: Thermal and Thermomechanical Properties

The following table presents the thermal and thermomechanical properties of SAN/GO nanocomposites with varying GO content.[3]

| Property | Neat SAN | SAN/GO (0.1 wt%) | SAN/GO (0.25 wt%) | SAN/GO (0.5 wt%) | SAN/GO (1.0 wt%) |

| Glass Transition Temperature (Tg) (°C) | 107.8 | - | - | - | 111.4 |

| Onset Decomposition Temp (Tdonset) (°C) | - | 396 | 398 | 400 | 405 |

| Max Decomposition Temp (Tdmax) (°C) | - | - | - | - | Increased by 19°C |

| Storage Modulus | - | - | - | - | Increased by 62% |

Experimental Protocol: Solution Blending

This protocol provides a representative method for the synthesis of SAN/GO nanocomposites via solution blending.[3]

Materials:

-

SAN pellets

-

Graphene oxide (GO)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent

Equipment:

-

Magnetic stirrer with hot plate

-

Ultrasonicator

-

Beakers and other laboratory glassware

-

Vacuum oven

Procedure:

-

Dissolve a specific amount of SAN pellets in a suitable solvent (e.g., THF for low acrylonitrile (B1666552) content SAN) with magnetic stirring until a homogeneous solution is formed.[4]

-

In a separate beaker, disperse the desired amount of GO in the same solvent. Use ultrasonication to aid in the exfoliation and dispersion of the GO nanosheets.

-

Slowly add the GO dispersion to the SAN solution under continuous stirring.

-

Continue stirring the mixture for several hours to ensure uniform distribution of the GO within the polymer solution.

-

Cast the resulting nanocomposite solution into a petri dish or onto a glass substrate.

-

Dry the cast film in a vacuum oven at a specific temperature to remove the solvent completely.

-

Peel off the dried SAN/GO nanocomposite film for characterization.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the fabrication and characterization of novel SAN composites and the assessment of their biocompatibility.

Conclusion

The exploration of novel SAN composites through the incorporation of fillers like nanoclay and graphene oxide presents a promising avenue for developing advanced materials with tailored properties for a range of applications, including the demanding biomedical sector. The choice of processing method, such as water-assisted extrusion or solution blending, is critical in achieving the desired dispersion of the reinforcing agent and, consequently, in enhancing the final properties of the composite. Standardized characterization techniques are essential for understanding the structure-property relationships in these new materials. For biomedical applications, a thorough evaluation of biocompatibility according to ISO 10993 standards is a mandatory step to ensure the safety and efficacy of medical devices fabricated from these novel SAN composites. Future research should focus on optimizing processing parameters, exploring a wider range of functional fillers, and conducting long-term in vivo studies to validate the performance and safety of these materials.

References

The Influence of Acrylonitrile Content on the Glass Transition Temperature of Styrene-Acrylonitrile (SAN) Copolymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene-acrylonitrile (SAN) copolymers are amorphous thermoplastics widely utilized in various fields due to their transparency, chemical resistance, and rigidity. The ratio of styrene (B11656) to acrylonitrile (B1666552) monomers in the polymer chain significantly influences its thermal and mechanical properties. A key parameter in characterizing these polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This technical guide provides an in-depth analysis of the effect of acrylonitrile (AN) content on the Tg of SAN copolymers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying relationships.

The Role of Acrylonitrile in Modifying SAN Properties

The incorporation of acrylonitrile into the polystyrene backbone imparts several key property enhancements. The polar nitrile group in the acrylonitrile monomer increases intermolecular forces, leading to improved chemical resistance, strength, and thermal stability compared to pure polystyrene.[1][2] Generally, a higher acrylonitrile content leads to enhanced mechanical properties and chemical resistance.[1] Common commercial grades of SAN contain between 20% and 30% acrylonitrile by weight.[1][3]

Quantitative Analysis of Acrylonitrile Content and Glass Transition Temperature

The glass transition temperature of SAN copolymers is directly influenced by the weight percentage of acrylonitrile in the polymer matrix. While the general trend is an increase in Tg with higher AN content due to increased chain stiffness and intermolecular forces, the exact relationship can be complex. Some studies suggest a linear relationship, while others indicate a non-linear behavior with a potential maximum Tg at a specific composition.

For a typical commercial SAN copolymer with a composition of approximately 70% styrene and 30% acrylonitrile, the glass transition temperature is approximately 109°C.[4] Another source indicates a Tg of 114°C for a microemulsive SAN, though the precise acrylonitrile content for this specific material is not provided in a directly comparable format.[5] A technical data sheet for a SAN copolymer with 25% acrylonitrile content reports a Vicat softening point of 110°C, a property closely related to the glass transition temperature.[6]

One study on poly(acrylonitrile-co-styrene) bipolymers reported a peak in the glass transition temperature in the range of 115–118°C at a styrene content of 50% by mass, which corresponds to a 50% acrylonitrile content.[7] This suggests a non-linear relationship where the Tg initially increases with AN content, reaches a maximum, and may then behave differently at very high AN concentrations.

The following table summarizes the available quantitative data on the relationship between acrylonitrile content and the glass transition temperature of SAN copolymers:

| Acrylonitrile (AN) Content (wt%) | Glass Transition Temperature (Tg) (°C) | Notes |

| 25% | ~110°C (Vicat Softening Point) | The Vicat softening point is a measure of the softening temperature of a material and is often close to the Tg.[6] |

| 30% | 109°C | For a typical commercial SAN copolymer.[4] |

| 50% | 115 - 118°C | Peak Tg observed at this composition.[7] |

| Not Specified | 114°C | For a microemulsive SAN.[5] |

Experimental Determination of Glass Transition Temperature

The primary technique for measuring the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC).[8][9] This method detects the change in heat capacity that occurs as the material transitions from a glassy to a rubbery state.

Detailed DSC Experimental Protocol

The following is a representative experimental protocol for determining the Tg of SAN copolymers using DSC, based on common practices in the field:[8][10][11]

1. Instrumentation:

-

A differential scanning calorimeter (e.g., DSC 204 F1 Phoenix® or equivalent) equipped with a cooling system is used.[10]

2. Sample Preparation:

-

A small sample of the SAN copolymer (typically 5-10 mg) is accurately weighed.[12]

-

The sample is placed in a standard aluminum DSC pan and hermetically sealed.[12]

3. DSC Measurement Parameters:

-

Reference: An empty, sealed aluminum pan is used as a reference.[8]

-

Purge Gas: An inert gas, such as nitrogen, is purged through the DSC cell at a constant flow rate (e.g., 50 ml/min) to provide an inert atmosphere and prevent oxidative degradation.[10][11]

-

Thermal Program:

-

First Heating Scan: The sample is heated from a temperature well below the expected Tg (e.g., 25°C) to a temperature above the Tg (e.g., 150°C) at a constant heating rate (e.g., 10 K/min).[10][11] This first scan is performed to erase the thermal history of the sample.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 K/min) to a temperature below the Tg.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is typically determined from this second heating scan to ensure the measurement is of the intrinsic material property, independent of its previous thermal history.[10]

-

4. Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow curve.

-

The Tg is typically determined as the midpoint of this transition, where the change in heat capacity is half-complete.[10]

Visualizing the Relationship and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationship between acrylonitrile content and Tg, and the experimental workflow for its determination.

Caption: Relationship between increased acrylonitrile content and the glass transition temperature of SAN.

Caption: Experimental workflow for determining the glass transition temperature of SAN copolymers using DSC.

Conclusion

The glass transition temperature of styrene-acrylonitrile copolymers is a critical parameter that is significantly influenced by the acrylonitrile content. An increase in the weight percentage of acrylonitrile generally leads to a higher Tg, although the precise relationship may be non-linear. This enhancement in thermal stability, coupled with improved mechanical and chemical properties, makes SAN a versatile material for a wide range of applications. The standardized method for accurately determining the Tg of these copolymers is Differential Scanning Calorimetry, which provides reliable and reproducible data when performed under controlled conditions. The information presented in this guide provides a foundational understanding for researchers and professionals working with SAN copolymers.

References

- 1. Styrene-acrylonitrile resin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. SAN - Styrene Acrylonitrile Plastic Sheet | Amari Plastics [amariplastics.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. asianpubs.org [asianpubs.org]

- 6. scipoly.com [scipoly.com]

- 7. researchgate.net [researchgate.net]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. thermalsupport.com [thermalsupport.com]

- 10. SAN: Styrene-acrylonitrile copolymer - NETZSCH Polymers [polymers.netzsch.com]

- 11. mt.com [mt.com]